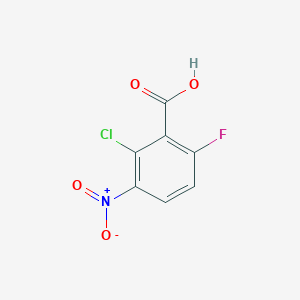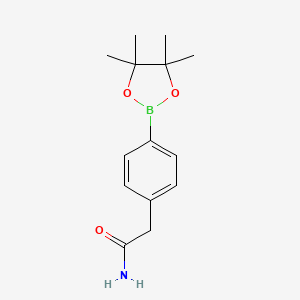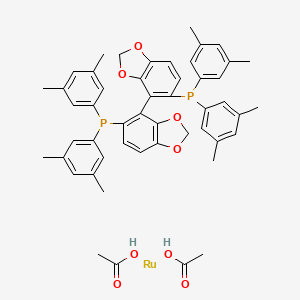
(R)-Rutheniumdiacetate-(DM-SEGPHOS)
Overview
Description
“®-Rutheniumdiacetate-(DM-SEGPHOS)” is a compound that involves the use of ®-DM-SEGPHOS, a chiral catalyst and ligand . The empirical formula of ®-DM-SEGPHOS is C46H44O4P2 .
Molecular Structure Analysis
The molecular structure of ®-DM-SEGPHOS is complex, with an empirical formula of C46H44O4P2 . The molecular weight of this compound is 722.79 .
Physical and Chemical Properties Analysis
®-DM-SEGPHOS is a solid at 20 degrees Celsius . It has an optical activity of [α]20/D +60, c = 0.1 in chloroform . The compound is air sensitive and should be stored under inert gas .
Scientific Research Applications
Diastereo- and Enantioselective Synthesis
- Carbonyl Syn-Crotylation : (R)-SEGPHOS or (R)-DM-SEGPHOS modified ruthenium complexes have been utilized for diastereo- and enantioselective carbonyl syn-crotylation, demonstrating redox-triggered generation of allylruthenium-aldehyde pairs. This method achieves high levels of syn-diastereo- and enantioselectivity without stoichiometric byproducts, highlighting its efficiency and selectivity for generating complex molecular architectures found in natural products (J. Zbieg, J. Moran, M. Krische, 2011).
Catalytic Activity and Mechanism
- Chiral-anion-dependent Inversion : Research has demonstrated that the diastereo- and enantioselectivity in carbonyl crotylation can be inverted using a ruthenium catalyst generated in situ from H(2)Ru(CO)(PPh(3))(3), (S)-SEGPHOS, and a TADDOL-derived phosphoric acid. This inversion, which contrasts with the selectivity observed using BINOL-derived phosphate counterions, underscores the versatility of these complexes in synthetic chemistry (E. McInturff, E. Yamaguchi, M. Krische, 2012).
Enantioselective Synthesis
- Borylative Aromatization : DM-Segphos copper(I) complexes have been shown to catalyze the enantioselective borylation of para-quinone methides, providing a straightforward route to chiral monobenzylic and dibenzylic boronic esters with high enantiomeric ratios. This methodology opens new avenues for synthesizing chiral diaryl derivatives from simple precursors (Carlos Jarava‐Barrera et al., 2015).
Advanced Catalytic Systems
- New Ruthenium(II) Complexes : Studies on ruthenium(II) complexes featuring bis(oxazolinyl)phenyl ligands have expanded the toolbox for enantioselective hydrogenation and transfer hydrogenation of ketones. These complexes provide a foundation for developing more efficient and selective catalysts in organic synthesis (Jun-Ichi Ito, S. Ujiie, H. Nishiyama, 2009).
Catalytic Efficiency and Selectivity
- Asymmetric Hydrogenation : The ruthenabicyclic complex RuCl((R)-daipena)((R)-dm-segphos) with potassium tert-butoxide has been employed for the hydrogenation of heterocyclic compounds, achieving S-configured cyclic amino products with high enantiomeric excess. This highlights the complex's high catalytic activity and potential for synthesizing pharmacologically relevant compounds (N. Arai et al., 2013).
Mechanism of Action
Target of Action
It’s known that this compound is used in asymmetric reactions , suggesting that it may interact with chiral molecules or catalyze reactions that result in chiral products.
Mode of Action
It’s known that this compound is used as a catalyst in asymmetric reactions , which suggests that it likely facilitates reactions without being consumed, and its presence leads to the formation of products with a specific chirality.
Biochemical Pathways
Given its role in asymmetric reactions , it’s likely that this compound influences pathways involving the synthesis of chiral molecules.
Result of Action
Given its role in asymmetric reactions , it’s likely that this compound facilitates the formation of chiral products, which can have significant effects at the molecular and cellular levels, given the importance of chirality in biological systems.
Properties
IUPAC Name |
acetic acid;[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4); | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDVNUGYAGPIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H52O8P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746231 | |
| Record name | acetic acid;[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
944.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-50-4, 944450-49-1 | |
| Record name | acetic acid;[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 944450-49-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)



![2,6-dibromo-4,8-dihexylthieno[2,3-f][1]benzothiole](/img/structure/B1456360.png)

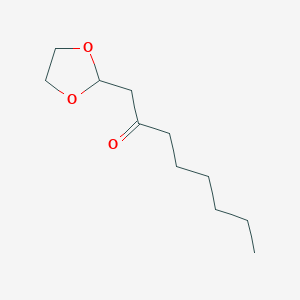

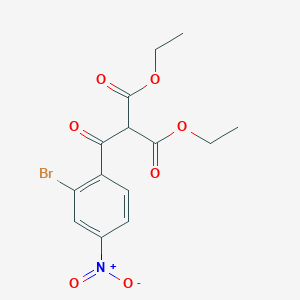
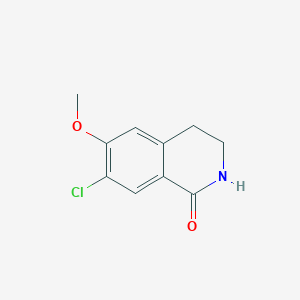
![2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B1456368.png)
